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Acetyl-Hirudin (54-65) (sulfated)

Cat. No.: B13911760
M. Wt: 1590.6 g/mol
InChI Key: XYECDVVWKGPHGI-ZOYPVGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Hirudin as a Natural Anticoagulant and its Significance in Hemostasis Research

Hirudin is a potent natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Its high specificity and affinity for thrombin make it a subject of significant interest in the fields of hematology and hemostasis research. Unlike many other anticoagulants, such as heparin, hirudin acts directly on thrombin without the need for a plasma cofactor like antithrombin III. This direct mechanism of action allows it to inhibit both circulating and clot-bound thrombin, contributing to its powerful antithrombotic properties.

Biological Origin and Historical Context of Hirudin Discovery

The medicinal use of leeches dates back to ancient times, but the scientific understanding of their anticoagulant properties began in the 19th century. In 1884, John Berry Haycraft first reported that the saliva of the medicinal leech, Hirudo medicinalis, contained a substance that prevented blood from clotting. This anticoagulant compound was later named "hirudin" by Jacoby in 1904. However, it was not until the 1950s that Fritz Markwardt successfully isolated a relatively pure form of hirudin from the salivary glands of leeches, paving the way for detailed biochemical and pharmacological studies. The complete amino acid sequence of hirudin was first described in 1984, which, coupled with advances in biotechnology, led to the production of recombinant hirudins for broader research and clinical investigation.

Native Hirudin Structure and Functional Domains

Native hirudin is a small, acidic polypeptide typically composed of 65 amino acids, with a molecular weight of approximately 7 kDa. Its structure is characterized by two distinct domains that are crucial for its function:

N-terminal Domain: This is a compact, globular domain stabilized by three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39). The first few amino acid residues at the N-terminus directly interact with and block the catalytic active site of thrombin, thereby preventing it from cleaving its substrates, most notably fibrinogen.

This bivalent interaction, where the N-terminus blocks the active site and the C-terminus engages exosite I, results in the formation of a stable, high-affinity, non-covalent complex between hirudin and thrombin, effectively neutralizing the enzyme's procoagulant functions.

Role of Post-Translational Modifications in Hirudin Activity

The biological activity of native hirudin is significantly influenced by post-translational modifications (PTMs). The most critical of these is the sulfation of the tyrosine residue at position 63 (Tyr63) within the C-terminal domain. acs.org This modification adds a sulfate (B86663) group to the tyrosine, substantially increasing the negative charge of the C-terminal tail.

This sulfation is a key determinant of hirudin's potency, enhancing the binding affinity of the C-terminal domain for thrombin's positively charged exosite I by more than tenfold. acs.org The sulfate group forms a crucial salt bridge and an extended hydrogen-bond network with residues in exosite I, which stabilizes the hirudin-thrombin complex. acs.org Consequently, recombinant hirudins produced in systems that cannot perform this sulfation (like E. coli or yeast) exhibit significantly lower anticoagulant activity compared to their natural, sulfated counterparts. acs.orgresearchgate.net Other PTMs, such as O-glycosylation, have also been identified in some hirudin variants, but tyrosine sulfation is considered the most functionally important for its anticoagulant efficacy. acs.org

Derivation and Rationale for Studying Acetyl-Hirudin (54-65) (sulfated)

Research into the structure-function relationship of hirudin has led to the development and study of smaller peptide fragments that mimic parts of the native protein's activity.

Identification of C-Terminal Fragments with Anticoagulant Activity

Early studies demonstrated that the highly acidic C-terminal tail of hirudin is essential for its potent inhibition of thrombin. nih.gov This led researchers to hypothesize that fragments derived from this C-terminal region could, on their own, act as anticoagulants by binding to thrombin's exosite I and competitively inhibiting its interaction with substrates like fibrinogen.

Subsequent research confirmed this hypothesis. Synthetic peptides corresponding to the C-terminal sequence of hirudin were found to exhibit anticoagulant activity, although they were less potent than the full-length hirudin molecule. These fragments, often referred to as hirugen, typically encompass the amino acid sequence from around position 54 to 65. They function by specifically targeting exosite I, without interacting with the enzyme's catalytic site.

Significance of Acetylation and Tyrosine Sulfation (Tyr63) in Fragment Activity

To enhance the stability and activity of these C-terminal fragments, chemical modifications have been introduced. Acetyl-Hirudin (54-65) (sulfated) is a synthetic dodecapeptide (a 12-amino acid fragment) that represents a refined version of these C-terminal inhibitors. nih.govmedchemexpress.com

The key modifications in this fragment are:

N-terminal Acetylation: The addition of an acetyl group to the N-terminus of the peptide helps to neutralize the positive charge of the terminal amino group. This modification can increase the peptide's stability by making it more resistant to degradation by aminopeptidases.

Tyrosine Sulfation (Tyr63): As in the native protein, the sulfation of the tyrosine residue at position 63 is paramount for the fragment's activity. nih.gov This modification dramatically increases the peptide's binding affinity for the anion-binding exosite I of thrombin. nih.gov The strong electrostatic interaction mediated by the sulfate group is the primary driver of the fragment's ability to disrupt thrombin's function. nih.gov

The study of Acetyl-Hirudin (54-65) (sulfated) is therefore rationalized by its ability to act as a highly specific, potent ligand for thrombin's exosite I. medchemexpress.comnih.gov This makes it an invaluable research tool for probing the structure and function of this exosite, understanding the molecular basis of thrombin-substrate interactions, and serving as a model for the design of new, targeted anticoagulant agents.

Table 1: Comparison of Anticoagulant Activity of Hirudin and its Variants

CompoundDescriptionThrombin Inhibition Constant (Ki)Key Functional Site Interaction
Natural Hirudin Full-length protein with sulfated Tyr63.~25 fM acs.orgBivalent: Catalytic Site + Exosite I
Recombinant Hirudin (Desulfohirudin) Full-length protein lacking Tyr63 sulfation.~300 fM acs.orgBivalent: Catalytic Site + Exosite I
Acetyl-Hirudin (54-65) (sulfated) Acetylated C-terminal fragment with sulfated Tyr63.~28 nM (Kd) researchgate.netMonovalent: Exosite I only
Hirudin (54-65) (desulfated) C-terminal fragment lacking Tyr63 sulfation.~3 µM (Kd) nih.govMonovalent: Exosite I only

Note: Lower Ki/Kd values indicate higher binding affinity and more potent inhibition.

Advantages and Limitations of Peptide Fragments in Research Compared to Full-Length Hirudin

The use of synthetic peptide fragments like Acetyl-Hirudin (54-65) (sulfated) offers distinct advantages and limitations in a research context when compared to the full-length hirudin protein.

Advantages:

Target Specificity: Peptide fragments allow researchers to isolate and study a specific molecular interaction. For instance, Acetyl-Hirudin (54-65) (sulfated) specifically targets thrombin's exosite I, enabling the study of this site's function without the confounding influence of the N-terminal domain's interaction with thrombin's active site. eurogentec.comacs.org

Ease of Synthesis and Modification: Chemical peptide synthesis, particularly for shorter fragments, is more straightforward and cost-effective than producing full-length recombinant proteins. aocs.orgtandfonline.com This allows for the precise incorporation of modifications, such as acetylation, sulfation, or fluorescent labels, to create tailored molecular probes. nih.gov

Reduced Complexity: Smaller peptides lack the complex tertiary structure of proteins, which can simplify the interpretation of experimental results, such as in nuclear magnetic resonance (NMR) or crystallographic studies. aocs.org

Higher Purity and Homogeneity: Recombinant expression of full-length hirudin can result in heterogeneous mixtures, whereas chemical synthesis provides a highly pure and homogenous product.

Limitations:

Lower Affinity and Potency: Peptide fragments typically exhibit lower binding affinity and inhibitory potency compared to the parent protein. google.com The full-length hirudin molecule engages with thrombin at multiple points, creating a high-avidity interaction that fragments cannot replicate. For example, some unsulfated hirudin fragments have specific activities several orders of magnitude lower than native hirudin. google.com

Loss of Cooperative Effects: The synergistic binding of the N-terminal and C-terminal domains of hirudin to thrombin is lost. This cooperative interaction is crucial for the extremely tight and specific inhibition characteristic of the full-length protein. nih.gov

Different Pharmacokinetics and Stability: In cellular or in vivo studies, short peptides are often susceptible to rapid degradation by proteases and have shorter half-lives compared to larger, structured proteins. tandfonline.com

Potential for Non-Specific Interactions: The high charge density and flexibility of some peptide fragments can lead to non-specific electrostatic interactions that may complicate data interpretation.

FeatureAcetyl-Hirudin (54-65) (sulfated)Full-Length Hirudin
Size 12 amino acids65 amino acids
Primary Target Thrombin Anion-Binding Exosite IThrombin Active Site & Exosite I
Synthesis Chemical Solid-Phase SynthesisRecombinant DNA Technology
Complexity Low (Linear Peptide)High (Complex Tertiary Structure)
Binding Affinity Moderate to HighVery High
Research Use Isolate and probe exosite I interactionsStudy overall thrombin inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H95N13O29S B13911760 Acetyl-Hirudin (54-65) (sulfated)

Properties

Molecular Formula

C68H95N13O29S

Molecular Weight

1590.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)/t35-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1

InChI Key

XYECDVVWKGPHGI-ZOYPVGNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C

Origin of Product

United States

Peptide Design, Synthesis, and Structural Characterization of Acetyl Hirudin 54 65 Sulfated

Synthetic Methodologies for Peptide Generation

The creation of Acetyl-Hirudin (54-65) (sulfated) involves a multi-step process that includes the assembly of the peptide backbone, addition of an acetyl group at the N-terminus, and the specific sulfation of a tyrosine residue.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Acetyl-Hirudin (54-65) Fragments

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing the hirudin (54-65) fragment. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. du.ac.inluxembourg-bio.com The most common strategy, Fmoc/tBu SPPS, utilizes the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminal α-amino group and acid-labile protecting groups for the amino acid side chains. du.ac.innih.gov

The synthesis commences by anchoring the C-terminal amino acid to the resin. du.ac.in The Fmoc protecting group is then removed using a base, typically piperidine (B6355638) in N,N-dimethylformamide (DMF), to expose the N-terminal amine for the next coupling reaction. interanalyt.ru The subsequent amino acid, with its α-amino group protected by Fmoc, is activated and coupled to the free N-terminus of the growing peptide chain. du.ac.in This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Microwave-enhanced SPPS can significantly accelerate this process. cem.de

For the synthesis of a sulfated peptide like Acetyl-Hirudin (54-65), a key consideration is the acid-lability of the sulfate (B86663) group. jpt.comscispace.com Therefore, a mild cleavage strategy is required to release the peptide from the resin without causing desulfation. The use of a 2-chlorotrityl (2-Clt) resin is advantageous as it allows for cleavage under very mild acidic conditions, preserving the sensitive sulfate ester. scispace.com

A significant challenge in SPPS is the potential for aggregation of the growing peptide chain, which can hinder reagent access and lead to incomplete reactions. luxembourg-bio.com To mitigate this, specialized techniques such as the incorporation of pseudoproline dipeptides or depsipeptide units can be employed to disrupt secondary structure formation. luxembourg-bio.com

Strategies for N-Terminal Acetylation

N-terminal acetylation is a common modification that can enhance peptide stability by protecting it from degradation by exopeptidases. interanalyt.rujpt.com This modification is typically performed after the final Fmoc deprotection while the peptide is still attached to the solid support. A common and efficient method for N-terminal acetylation is the treatment of the resin-bound peptide with acetic anhydride. interanalyt.runih.gov This reaction can be carried out in a solvent like DMF. interanalyt.ru Automated microwave peptide synthesizers can facilitate this process, ensuring efficient and rapid acetylation. interanalyt.rucem.de

Reagent/ConditionPurpose
Acetic AnhydrideAcetylating agent
N,N-dimethylformamide (DMF)Solvent
Microwave IrradiationTo accelerate the reaction

Chemical and Enzymatic Tyrosine Sulfation Approaches (Tyr63)

Tyrosine O-sulfation is a critical post-translational modification that can significantly influence the biological activity of peptides. jpt.comnih.gov For the synthesis of Acetyl-Hirudin (54-65) (sulfated), the tyrosine residue at position 63 (Tyr63) must be specifically sulfated. This can be achieved through either chemical or enzymatic methods.

Chemical Sulfation: One approach involves the direct sulfation of the fully deprotected peptide. However, this can lead to side reactions and difficulties in purification. thieme-connect.de A more controlled method is postsynthetic sulfation on the solid support. This involves incorporating an orthogonally protected tyrosine derivative during SPPS, which can be selectively deprotected and then sulfated. kiesslinglab.com For example, an azidomethyl (Azm) protecting group can be used for the tyrosine phenol (B47542). kiesslinglab.com After peptide assembly, the Azm group is removed, and the free phenol is sulfated using a reagent like the sulfur trioxide-dimethylformamide (SO3·DMF) complex in a pyridine/DMF mixture. kiesslinglab.com Another strategy involves incorporating a fluorosulfated tyrosine analog during synthesis, which is later converted to sulfotyrosine under basic conditions. nih.gov

Enzymatic Sulfation: While less common in routine peptide synthesis, enzymatic sulfation offers high specificity. This would involve the use of a specific tyrosylprotein sulfotransferase (TPST) to catalyze the transfer of a sulfonate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the tyrosine residue. However, the production and handling of the required enzymes can be complex.

Advanced Structural Elucidation

Once synthesized, the identity, purity, and conformational properties of Acetyl-Hirudin (54-65) (sulfated) must be rigorously confirmed.

Primary Sequence Verification and Purity Assessment

The primary sequence and purity of the synthesized peptide are critical quality attributes. biosyn.com

Mass Spectrometry (MS): This is a fundamental technique for verifying the molecular weight of the synthetic peptide. nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly used methods. biosyn.comrsc.org High-resolution mass spectrometry can confirm the elemental composition and the presence of the acetyl and sulfate modifications. lcms.cz Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. biosyn.com The peptide is separated on a C18 column, and its elution is monitored by UV absorbance, typically at 214 nm. biosyn.com The purity is determined by integrating the area of the main peak relative to the total area of all peaks. biosyn.com

Amino Acid Analysis (AAA): This technique provides the relative abundance of each amino acid in the peptide, confirming its composition. It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. thieme-connect.de

Edman Degradation: This classical method can be used to sequentially determine the amino acid sequence from the N-terminus, providing definitive sequence verification. creative-proteomics.com

Analytical TechniquePurpose
Mass Spectrometry (MS)Molecular weight determination and sequence verification. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Purity assessment. biosyn.com
Amino Acid Analysis (AAA)Confirmation of amino acid composition. thieme-connect.de
Edman DegradationN-terminal sequence analysis. creative-proteomics.com

Spectroscopic and Spectrometric Analysis for Conformational Studies

Spectroscopic and spectrometric techniques provide insights into the three-dimensional structure of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR experiments are powerful tools for determining the solution-state conformation of peptides. By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce inter-proton distances and dihedral angles, which in turn define the peptide's three-dimensional structure.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the estimation of the relative proportions of these structural elements.

Mass Spectrometry for Sulfation Site Analysis: Differentiating sulfation from the isobaric modification of phosphorylation and pinpointing the exact location of the sulfate group can be challenging. Specialized mass spectrometry techniques are employed for this purpose. Collision-induced dissociation (CID) in positive ion mode often leads to the facile loss of the SO3 group, which can indicate the number of sulfated sites but not their precise location. nih.govresearchgate.net In contrast, ultraviolet photodissociation (UVPD) in negative ion mode can generate diagnostic sequence ions without significant loss of the sulfate group, enabling confident identification of the sulfation site. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfated Peptide Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. For Acetyl-Hirudin (54-65) (sulfated), NMR studies, including techniques like 1H-13C NMR, are used to confirm the covalent structure and characterize the conformational properties of both acetylated and non-acetylated forms. acs.org These analyses help in understanding how the peptide folds and interacts with its target. While detailed high-resolution structural data from NMR for this specific acetylated and sulfated fragment is not extensively published in isolation, NMR has been instrumental in studying the interaction of similar hirudin fragments with thrombin. Such studies reveal the specific amino acid residues involved in binding and the conformational changes that occur upon complex formation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides and proteins in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation.

For hirudin and its fragments, CD spectra have been used to investigate their secondary structures. nih.gov The CD spectrum of native hirudin is complex and cannot be simply deconvoluted into the standard alpha-helix, beta-sheet, and random coil components, suggesting the presence of other structural elements. nih.gov When hirudin binds to thrombin, the CD spectrum of the complex is not merely a sum of the individual spectra, indicating that conformational changes occur in one or both molecules upon binding. nih.gov Specifically for fragments like Acetyl-Hirudin (54-65), which are expected to be largely unstructured in solution, CD spectroscopy can confirm the absence of significant regular secondary structures like alpha-helices or beta-sheets. The presence of a strong negative band around 195-200 nm in a CD spectrum is typically indicative of a random coil or unfolded conformation. nih.govresearchgate.net

Below is a representative table illustrating the kind of data obtained from CD secondary structure analysis for a peptide fragment.

Secondary StructurePercentage (%)
α-Helix< 5%
β-Sheet~10-15%
Turns~20-25%
Unordered/Random Coil~60-70%

This table represents typical data for a small, flexible peptide fragment and is for illustrative purposes.

Mass Spectrometry (MS) for Characterization of Sulfation and Fragmentation

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, including post-translationally modified ones like Acetyl-Hirudin (54-65) (sulfated). nih.gov It provides precise molecular weight information, confirms the amino acid sequence, and can pinpoint the location of modifications like sulfation. nih.gov Given that acidic peptides can be challenging to analyze in positive ion mode, negative ion mode MS is often a more effective alternative. nih.govnih.gov

Negative Ion Electrospray Tandem Mass Spectrometry (ES-CID-MS/MS)

Negative ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) with collision-induced dissociation (CID) is a key technique for analyzing acidic and sulfated peptides. nih.govcore.ac.uk In this method, the peptide is deprotonated to form negative ions, which are then fragmented by collisions with an inert gas. The resulting fragment ions provide sequence information.

For hirudin (54-65), which contains multiple acidic residues (Asp, Glu), negative mode ESI is particularly effective. nih.govcore.ac.uk The CID spectra of multiply deprotonated hirudin (54-65) ions are rich in fragment ions, including c, y, and internal ions, which arise from cleavages along the peptide backbone. nih.gov The fragmentation patterns often show preferential cleavage near acidic residues. nih.gov A significant observation in the negative ion CID of sulfated peptides is the neutral loss of SO3 (80 Da), which is a characteristic marker for the presence of a sulfate group. However, this lability can sometimes make it difficult to determine the exact site of sulfation, as the modification can be lost from the precursor ion before backbone fragmentation occurs.

Table of Observed Fragment Ions in Negative Ion CID of Hirudin (54-65)

Ion Type Description
[M-nH]n- Multiply deprotonated precursor ions (e.g., n=2, 3). core.ac.uk
c-ions N-terminal fragments resulting from backbone cleavage. nih.gov
y-ions C-terminal fragments resulting from backbone cleavage. nih.gov
Internal ions Fragments arising from two cleavages within the peptide backbone. nih.gov
Neutral Losses Common losses include H₂O, CO₂, and NH₃ from the precursor and fragment ions. nih.gov
Ultraviolet Photodissociation (UVPD) and Electron Transfer Dissociation (ETD) for Sulfopeptide Analysis

To overcome the limitations of CID, especially for labile post-translational modifications, alternative fragmentation methods like Ultraviolet Photodissociation (UVPD) and Electron Transfer Dissociation (ETD) have been developed. nih.govnih.gov These techniques are particularly valuable for the analysis of sulfopeptides.

Ultraviolet Photodissociation (UVPD) utilizes high-energy photons (e.g., at 193 nm) to induce fragmentation. nih.gov For deprotonated peptides, UVPD tends to produce a/x-type fragment ions. nih.gov A key advantage of UVPD is its ability to induce extensive backbone fragmentation with less frequent loss of the labile sulfate group compared to CID. nih.gov This allows for more confident localization of the sulfation site. nih.gov UVPD has been shown to provide higher sequence coverage for both low and high charge states of peptides compared to other methods. nih.gov

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves transferring an electron to a multiply charged precursor ion. In negative ion mode (nETD), this technique can be highly effective for acidic peptides. nih.gov ETD typically produces c- and z-type fragment ions while preserving labile modifications like sulfation and phosphorylation. mdpi.com This makes it an excellent complementary technique to CID. For complex peptides, hybrid methods such as ETD-UVPD can be employed, where radical ions generated by ETD are further fragmented by UVPD, enhancing sequence coverage and the characterization of modifications. nsf.gov

Comparison of MS/MS Techniques for Sulfopeptide Analysis

Technique Primary Fragment Ions Preservation of Sulfation Key Advantage
CID b, y (positive mode); c, y (negative mode) nih.gov Moderate (prone to neutral loss) Widely available and well-established.
UVPD a, x (negative mode); b, y (positive mode) nih.gov Good High sequence coverage, effective for labile modifications. nih.govmdpi.com
ETD c, z nih.gov Excellent Preserves labile post-translational modifications.

Molecular Mechanisms of Thrombin Interaction and Inhibition by Acetyl Hirudin 54 65 Sulfated

Binding Site Specificity and Affinity Towards Thrombin

Acetyl-Hirudin (54-65) (sulfated) exhibits a high degree of specificity and affinity for thrombin, primarily by targeting a non-catalytic site known as anion-binding exosite I (ABE I). This interaction is crucial for its function as it obstructs the binding of thrombin's natural substrates, such as fibrinogen.

Anion-binding exosite I is a positively charged groove on the surface of thrombin that is distinct from the active site. It serves as a docking site for various substrates and cofactors, including fibrinogen and the C-terminal tail of hirudin. Acetyl-Hirudin (54-65) (sulfated) binds directly and tightly to ABE I. targetmol.comchemicalbook.com This binding disrupts the interactions between the N-terminal acidic domain of other molecules, such as recombinant heparin cofactor II (rHCII), and ABE I, thereby preventing the stabilization of such complexes. glpbio.comcaltagmedsystems.co.ukmedchemexpress.com The interaction is highly specific, and this peptide does not inhibit the hydrolysis of small synthetic peptide substrates that interact with the active site of thrombin. chemicalbook.com

The binding of the C-terminal fragment of hirudin to ABE I induces conformational changes in thrombin. The extended C-terminal segment of hirudin, rich in acidic residues, engages in numerous interactions with the fibrinogen binding exosite. medchemexpress.com This extensive network of contacts underscores the high specificity of the interaction.

The formation of the stable complex between Acetyl-Hirudin (54-65) (sulfated) and thrombin is a multi-step process driven by a combination of electrostatic and hydrophobic interactions. The initial interaction is governed by electrostatic steering, where the negatively charged C-terminal tail of the hirudin fragment is guided towards the positively charged ABE I of thrombin.

Following this initial recognition, a network of specific electrostatic interactions, primarily in the form of salt bridges, is established. The acidic residues of the hirudin fragment, including glutamic acid at positions 57, 58, and 61-63, and the sulfated tyrosine at position 63, play a pivotal role in this process.

In addition to the electrostatic forces, hydrophobic interactions contribute significantly to the stability of the complex. The side chains of phenylalanine at position 56, isoleucine at position 59, and leucine (B10760876) at position 64 within the hirudin fragment interact with a hydrophobic patch on the thrombin surface. NMR studies have revealed that upon binding to thrombin, the hirudin fragment adopts a well-defined structure, with the charged residues positioned on the opposite side of a hydrophobic cluster formed by the nonpolar side chains. This arrangement optimizes both the electrostatic and hydrophobic contacts, leading to a high-affinity and stable complex.

The binding kinetics and thermodynamics of hirudin fragments with thrombin have been investigated using various biophysical techniques, providing quantitative insights into the affinity and stability of the interaction.

Table 1: Illustrative SPR Kinetic Data for Hirudin Variant Binding to Thrombin

Hirudin Variantk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)
Wild-type1.2 x 10⁷2.5 x 10⁻³0.21
Mutant 19.8 x 10⁶5.1 x 10⁻³0.52
Mutant 21.1 x 10⁷8.9 x 10⁻³0.81

Note: This table is for illustrative purposes to demonstrate the type of data obtained from SPR analysis and does not represent data for Acetyl-Hirudin (54-65) (sulfated).

Competition binding assays using fluorescein-labeled hirudin peptides are a valuable tool for determining the binding affinity of unlabeled ligands that compete for the same binding site. In these assays, a fixed concentration of fluorescein-labeled hirudin peptide and thrombin are incubated with varying concentrations of the competitor, in this case, Acetyl-Hirudin (54-65) (sulfated). The displacement of the fluorescent peptide leads to a change in the fluorescence signal, which can be used to calculate the dissociation constant (K_d) or the inhibition constant (K_i) of the competitor.

Studies using a fluorescein-labeled derivative of the Tyr63-sulfated hirudin-(54–65) peptide have been instrumental in characterizing the binding to proexosite I on prothrombin and its maturation to exosite I on thrombin. These studies have shown that the sulfated hirudin fragment binds to human prothrombin with a dissociation constant in the micromolar range, which increases significantly (indicating tighter binding) upon activation to thrombin, with K_d values in the nanomolar range. For example, a dissociation constant of 7.0 ± 0.2 μM was reported for the binding of a fluorescein-labeled sulfated hirudin fragment to human prothrombin. caltagmedsystems.co.uk Another study reported a K_d of 28 nM for the binding of a fluorescein-labeled Tyr63-sulfated hirudin-(54–65) peptide to thrombin.

Table 2: Dissociation Constants (Kd) from Fluorescence Competition Assays

LigandTargetK_d
[5F]Hir(54–65)(SO₃⁻)Human Prothrombin7.0 ± 0.2 μM caltagmedsystems.co.uk
[5F]Hir(54–65)(SO₃⁻)Human Thrombin28 nM

Kinetic and Thermodynamic Analysis of Thrombin-Peptide Binding

Impact of Specific Amino Acid Residues and Sulfation on Activity

The remarkable affinity and specificity of Acetyl-Hirudin (54-65) (sulfated) for thrombin are critically dependent on the presence and nature of specific amino acid residues and the post-translational modification of sulfation.

The C-terminal tail of hirudin is characterized by a high proportion of acidic residues, which are essential for the strong electrostatic interactions with the positively charged ABE I. Mutagenesis studies have shown that the negatively charged residues in this region are all important for complex formation.

The sulfation of the tyrosine residue at position 63 (Tyr63) is a particularly crucial modification that significantly enhances the binding affinity. This sulfate (B86663) group provides an additional negative charge, strengthening the electrostatic attraction to ABE I. The increased potency of hirudin analogues with a p-(sulfate)Tyr63 substitution highlights the importance of this modification.

Criticality of Tyr63 Sulfation for Inhibitory Potency

The sulfation of the tyrosine residue at position 63 (Tyr63) is a pivotal post-translational modification that dramatically enhances the inhibitory potency of the hirudin C-terminal fragment. nih.govmdpi.com Research has consistently shown that the presence of a sulfate group on Tyr63 results in a significantly higher binding affinity for thrombin compared to its unsulfated counterpart. mdpi.comnih.gov This modification contributes to a more than ten-fold increase in affinity, underscoring its importance in the anticoagulant function. mdpi.com The negatively charged sulfate group engages in crucial electrostatic interactions with the positively charged anion-binding exosite I (exosite I) of thrombin, a key recognition site for many of thrombin's substrates and inhibitors. nih.govnih.gov This enhanced binding directly translates to a more potent inhibition of thrombin's activities. nih.gov

Contributions of Phe56, Glu57, Ile59, Pro60, and Leu64 to Anticoagulant and Antiplatelet Effects

Beyond the critical sulfation of Tyr63, a cluster of other residues within the 54-65 fragment plays a synergistic role in binding to thrombin and eliciting its inhibitory effects. Specifically, Phenylalanine at position 56 (Phe56), Glutamic acid at position 57 (Glu57), Isoleucine at position 59 (Ile59), Proline at position 60 (Pro60), and Leucine at position 64 (Leu64) have been identified as essential for the peptide's anticoagulant and antiplatelet activities. nih.gov

Key Residues in Acetyl-Hirudin (54-65) and Their Role in Thrombin Inhibition
ResiduePositionPrimary ContributionInteraction Type
Phenylalanine56Anticoagulant and antiplatelet effectsHydrophobic
Glutamic acid57Anticoagulant and antiplatelet effectsElectrostatic/Polar
Isoleucine59Anticoagulant and antiplatelet effectsHydrophobic
Proline60Anticoagulant and antiplatelet effectsStructural/Hydrophobic
Tyrosine (sulfated)63Greatly enhances inhibitory potencyElectrostatic/Hydrophobic
Leucine64Anticoagulant and antiplatelet effectsHydrophobic

Analysis of Conformational Changes in Thrombin Upon Binding

The interaction between Acetyl-Hirudin (54-65) (sulfated) and thrombin is not a simple lock-and-key mechanism; it involves significant conformational adjustments in both the peptide and the enzyme. nih.govgoogle.com Upon binding to thrombin's exosite I, the hirudin fragment, which is largely unstructured in its free state, adopts a well-defined, ordered conformation. nih.govnih.gov This induced fit involves the formation of an α-helical structure encompassing residues Glu61 to Gln65. nih.gov

Concurrently, the binding of the hirudin fragment to exosite I induces allosteric changes in thrombin. nih.gov This interaction leads to a rigidification of certain loop structures within thrombin, such as the 148-loop. nih.gov Thermodynamic studies have confirmed that the binding process is accompanied by significant conformational rearrangements in the 70-80 loop of exosite I, as well as the structural ordering of the peptide itself. nih.gov These conformational changes are fundamental to the inhibitory mechanism, as they alter the enzyme's ability to interact with its natural substrates.

Molecular Basis of Anticoagulant Activity

The binding of Acetyl-Hirudin (54-65) (sulfated) to thrombin's exosite I forms the basis of its potent anticoagulant properties. By occupying this critical site, the peptide effectively blocks the access of other molecules that are essential for the coagulation cascade.

Inhibition of Thrombin-Mediated Fibrinogen Cleavage

One of the primary procoagulant functions of thrombin is the conversion of fibrinogen to fibrin (B1330869), which is the final step in the formation of a blood clot. google.comepo.org This process requires the binding of fibrinogen to thrombin's exosite I. nih.govnih.gov Acetyl-Hirudin (54-65) (sulfated) acts as a direct competitive inhibitor of this interaction. nih.gov By binding firmly to exosite I, the hirudin fragment physically obstructs the docking of fibrinogen, thereby preventing its cleavage and the subsequent polymerization into a fibrin mesh. google.comepo.org The high affinity of the sulfated peptide for this site makes it a highly effective inhibitor of fibrin clot formation.

Disruption of Thrombin-Heparin Cofactor II (HCII) Interactions

Heparin cofactor II (HCII) is a circulating inhibitor of thrombin, and its activity is greatly enhanced by glycosaminoglycans like heparin and dermatan sulfate. ahajournals.org The mechanism of HCII-mediated thrombin inhibition involves the binding of an acidic domain within HCII to thrombin's exosite I. ahajournals.orgcaltagmedsystems.co.uk Acetyl-Hirudin (54-65) (sulfated) directly interferes with this interaction. caltagmedsystems.co.ukmedchemexpress.com By occupying exosite I, the hirudin fragment prevents the binding of the HCII N-terminal acidic domain, thereby hindering the formation of the stable thrombin-HCII complex. caltagmedsystems.co.ukmedchemexpress.commedchemexpress.com While the hirudin fragment can decrease the rate of thrombin inhibition by HCII, the interaction is complex, as other cofactors and binding sites on thrombin also play a role. researchgate.net

Modulation of Thrombin's Recognition Sites for Platelet Glycoprotein (B1211001) Ib (GPIbα)

Inhibitory Actions of Acetyl-Hirudin (54-65) (sulfated)
Target InteractionMechanism of InhibitionFunctional Outcome
Thrombin-FibrinogenCompetitive binding to thrombin exosite IInhibition of fibrin clot formation
Thrombin-Heparin Cofactor IIDisruption of HCII binding to thrombin exosite IReduced rate of thrombin inhibition by HCII
Thrombin-Platelet GPIbαInhibition of specific binding to a shared recognition siteModulation of platelet activation
Inhibition of Thrombin-Induced Platelet Aggregation and Secretion (In Vitro)

In vitro studies have demonstrated that Acetyl-Hirudin (54-65) (sulfated) effectively inhibits thrombin-induced platelet aggregation and secretion in a dose-dependent manner. nih.gov The inhibitory mechanism is rooted in its binding to thrombin's exosite I, which is also a recognition site for platelet glycoprotein Ib (GPIb). nih.gov By occupying this site, the peptide competitively hinders the interaction between thrombin and platelets, thereby preventing the initiation of the signaling cascade that leads to platelet activation.

The sulfation of Tyrosine 63 within the peptide sequence is a critical determinant of its inhibitory potency. nih.gov This modification significantly enhances the peptide's affinity for thrombin, leading to more effective inhibition of platelet activation. nih.gov Research has shown that specific amino acid residues, including Phenylalanine 56, Glutamic acid 57, Isoleucine 59, Proline 60, and Leucine 64, are crucial for this inhibitory activity. nih.gov

A synthetic, tyrosine-sulfated dodecapeptide based on residues 53-64 of hirudin was found to block thrombin-induced platelet aggregation, serotonin (B10506) release, and thromboxane (B8750289) A2 generation. nih.gov At a thrombin concentration of 0.25 U/mL, the concentration of the peptide that resulted in 50% inhibition (IC50) of platelet aggregation was 0.72 micrograms/mL. nih.gov

ParameterConditionResult
Inhibition of Platelet Aggregation (IC50) Thrombin concentration: 0.25 U/mL0.72 µg/mL

This table presents the in vitro inhibitory concentration of a synthetic sulfated hirudin peptide on thrombin-induced platelet aggregation.

It is noteworthy that while Acetyl-Hirudin (54-65) (sulfated) effectively prevents platelet aggregation and secretion, its inhibitory effect on the hydrolysis of glycoprotein V, another platelet membrane substrate for thrombin, is only partial. nih.gov

Comparative Analysis with Other Thrombin Exosite I Ligands and Hirudin Variants

The interaction of Acetyl-Hirudin (54-65) (sulfated) with thrombin's exosite I provides a valuable model for understanding the binding of other ligands to this regulatory site. Exosite I is a crucial interaction point for several of thrombin's natural substrates and cofactors, including fibrinogen and protease-activated receptor-1 (PAR-1). nih.gov The binding epitopes for these ligands, including the hirudin peptide, overlap significantly, leading to competitive binding. nih.gov

The binding process of exosite I ligands like Acetyl-Hirudin (54-65) (sulfated) is thought to involve an initial, weak encounter complex formation driven by electrostatic steering, followed by the establishment of direct ionic interactions and a final conformational rearrangement of both the exosite and the ligand. nih.gov

Compared to its non-sulfated counterpart, the sulfated form of hirudin (54-65) exhibits a significantly higher affinity for thrombin. capes.gov.br Studies have shown that the sulfated peptide binds to thrombin with a 7- to 17-fold higher affinity than the non-sulfated version. capes.gov.br This highlights the critical role of the sulfate group on Tyrosine 63 in stabilizing the interaction with exosite I.

CompoundTargetAffinity (Dissociation Constant, Kd)
[5F]Hir54–65(SO3−) Human Thrombin25 ± 2 nM
[5F]Hir54–65(SO3−) Human Prothrombin3.2 ± 0.3 µM
Non-sulfated Hirudin (54-65) Human Thrombin~175 - 425 nM (estimated 7-17 fold lower than sulfated)

This table compares the binding affinities of sulfated and non-sulfated hirudin peptides for human thrombin and prothrombin.

In the context of other exosite I ligands, such as certain sulfated benzofurans, the mechanism of interaction can differ. acs.org While Acetyl-Hirudin (54-65) (sulfated) is a competitive inhibitor, some other exosite ligands can induce allosteric inhibition, highlighting the diverse ways molecules can modulate thrombin activity by targeting the same general region. acs.org

Pre Clinical Pharmacological and Biochemical Evaluation of Acetyl Hirudin 54 65 Sulfated

Cellular and Protein-Level Interactions in Experimental Systems

Thrombin is a potent activator of platelets. Acetyl-Hirudin (54-65) (sulfated) effectively inhibits thrombin-induced platelet activation and aggregation nih.gov. This inhibition is dose-dependent and is critically influenced by specific amino acid residues and the sulfation of Tyr63, which increases the peptide's inhibitory potency nih.gov.

The mechanism involves the hirudin fragment inhibiting the specific binding of thrombin to the platelet glycoprotein (B1211001) Ib (GPIb) receptor nih.gov. Interestingly, while it inhibits binding to GPIb, the fragment does not decrease the total amount of thrombin bound to platelets in cross-linking experiments, suggesting a complex interaction with the platelet surface nih.gov. It only partially inhibits the hydrolysis of glycoprotein V, another thrombin substrate on the platelet membrane nih.gov. In experimental models using cancer cells (SAS tongue cancer cells) that induce platelet aggregation, Hirudin fragment 54-65 at a concentration of 50 µg/ml was shown to significantly inhibit this process by prolonging the latent period before aggregation occurs ovid.com.

Experimental SystemEffect of Hirudin (54-65)Mechanism
Thrombin-induced platelet activationInhibition of aggregation and secretion nih.govInhibits specific binding of thrombin to glycoprotein Ib nih.gov
SAS tongue cancer cell-induced platelet aggregationInhibition of aggregation ovid.comProlongs latent period for aggregation induction ovid.com

This table summarizes the observed effects of Hirudin fragment (54-65) on platelet activation and aggregation in different experimental contexts.

Studying the interaction of Acetyl-Hirudin (54-65) (sulfated) with thrombin mutants provides insight into the specific domains required for its function. The fragment binds directly to a reactive site mutant of heparin cofactor II (rHCII L444R) when it is complexed with thrombin medchemexpress.comchemicalbook.commedchemexpress.com. This interaction disrupts the stabilizing bond between the N-terminal domain of rHCII and thrombin's anion-binding exosite I, highlighting the fragment's ability to compete for this binding site medchemexpress.commedchemexpress.com.

Furthermore, experiments with thrombin variants that have a defective exosite 1, such as beta- and gamma-thrombin, show a reduced capacity to activate substrates like Factor V nih.gov. The binding of hirudin fragment 54-65 to the exosite 1 of alpha-thrombin attenuates the enzyme's inhibition by other molecules, confirming the fragment's specific interaction at this site nih.gov. In studies using γ-thrombin, where exosite 1 is disrupted, the inhibitor anophelin acts as a classical competitive inhibitor, but its interaction with normal alpha-thrombin is hindered by the presence of hirudin fragment 54-65, again demonstrating competition for exosite 1 nih.gov. This specificity underscores the fragment's mechanism of action, which is centered entirely on its interaction with the anion-binding exosite 1.

Influence on Thrombin's Interaction with Other Coagulation Factors or Proteins in Research Models

Acetyl-Hirudin (54-65) (sulfated) is a synthetic peptide fragment derived from hirudin, the potent natural thrombin inhibitor from the leech Hirudo medicinalis. This peptide exclusively targets the anion-binding exosite I of thrombin, a site distinct from the catalytic active site. By binding to this regulatory domain, the peptide allosterically modulates thrombin's ability to interact with various substrates and cofactors, thereby exerting its anticoagulant effect.

Interaction with Coagulation Factor V: Research has shown that the sulfated hirudin fragment (54-65) effectively prevents the activation of clotting Factor V by thrombin. nih.govechelon-inc.com Thrombin-mediated activation of Factor V is a critical step in the amplification of the coagulation cascade, leading to the formation of the prothrombinase complex. By occupying exosite I, Acetyl-Hirudin (54-65) (sulfated) sterically hinders the docking of Factor V, thus inhibiting its conversion to the active form, Factor Va.

Interaction with Platelet Glycoproteins: In research models using human platelets, the hirudin (54-65) peptide has been demonstrated to interfere with thrombin's interaction with specific platelet proteins. nih.gov While it only partially inhibits the hydrolysis of glycoprotein V, it significantly inhibits the specific binding of thrombin to platelet glycoprotein Ib (GPIb). nih.gov This interaction is crucial for thrombin-induced platelet activation and aggregation. Studies indicate that the recognition sites on thrombin for the hirudin (54-65) peptide and for glycoprotein Ib share common structures. nih.gov The sulfation of Tyrosine-63 within the peptide sequence has been found to substantially increase its inhibitory potency regarding thrombin-induced platelet activation. nih.gov

Interaction with Heparin Cofactor II (HCII): Acetyl-Hirudin (54-65) (sulfated) has been identified as an inhibitor of the thrombin-heparin cofactor II (HCII) complex. It binds directly to the thrombin moiety within a thrombin-rHCII(L444R) mutant complex. This action disrupts the crucial interactions between the N-terminal acidic domain of HCII and thrombin's anion-binding exosite I, which are necessary to stabilize the inhibitory complex. medchemexpress.com

Interacting Protein/FactorEffect of Acetyl-Hirudin (54-65) (sulfated)Mechanism of ActionReference
Factor VPrevents activationBinds to thrombin exosite I, sterically hindering Factor V docking. nih.govechelon-inc.com
Platelet Glycoprotein Ib (GPIb)Inhibits specific binding of thrombinCompetes for binding at or near a shared recognition site on thrombin. nih.gov
Heparin Cofactor II (HCII)Disrupts thrombin-HCII complexBinds to thrombin exosite I, preventing stable interaction with HCII's N-terminal domain. medchemexpress.com

In Vivo Studies in Animal Models (Strictly Pre-clinical, Mechanistic Focus)

Direct in vivo studies specifically investigating Acetyl-Hirudin (54-65) (sulfated) are limited in the available scientific literature. However, pre-clinical research on closely related synthetic analogs of the C-terminal hirudin fragment provides significant insight into the expected in vivo behavior of this class of compounds.

Investigation of Anticoagulant Effects in Experimental Thrombosis Models

Studies on synthetic analogs of the hirudin C-terminal peptide have demonstrated efficacy in various animal models of thrombosis. nih.gov For instance, a decapeptide analog, MDL 28,050, which is based on the functional domain of hirudin's C-terminus, has been evaluated in rodent models. nih.gov Intravenous administration of this analog resulted in dose-dependent anticoagulant activity and protection against thrombosis. nih.gov Full-length hirudin has also shown efficacy in animal models for preventing venous thrombosis and thrombin-induced disseminated intravascular coagulation. google.com

These findings suggest that compounds targeting thrombin's exosite I, like Acetyl-Hirudin (54-65) (sulfated), are effective antithrombotic agents in vivo. The mechanism is the direct, specific inhibition of thrombin's procoagulant activities.

Animal ModelCompound TestedObserved Anticoagulant/Antithrombotic EffectReference
Mice (Thromboembolism Model)Hirudin C-Terminal Analog (MDL 28,050)Dose-related protection from thromboembolism. nih.gov
Rats (Venous Thrombosis Model)Hirudin C-Terminal Analog (MDL 28,050)Dose-related inhibition of stasis-induced venous thrombosis. nih.gov
RatsRGD-hirudin-based peptide (DTIP)Subcutaneous injection prolonged blood clotting time (aPTT, PT, TT). nih.gov

Analysis of Peptide Distribution and Stability in Biological Fluids from Animal Models

Specific pharmacokinetic and tissue distribution data for Acetyl-Hirudin (54-65) (sulfated) are not detailed in the reviewed literature. However, studies on related compounds provide valuable information.

Stability: The stability of hirudin-related peptides appears to be enhanced by sulfation. A study on a disulfated decapeptide analog (NF-22) based on hirudin's C-terminus investigated its stability in rat plasma. The sulfated peptide remained approximately 90% unchanged after 24 hours of incubation at 37°C. In contrast, the corresponding unsulfated peptide was completely degraded under the same conditions. nih.gov This suggests that the sulfate (B86663) group on Tyr-63 in Acetyl-Hirudin (54-65) (sulfated) likely confers significant resistance to degradation by plasma proteases.

Distribution and Elimination: Data on the specific tissue distribution of hirudin fragments is sparse. A study on full-length hirudin in a rabbit model of carotid artery injury found the highest concentrations in plasma and blood vessels, followed by the spleen, lung, and liver, with lower levels in the brain and heart. nih.gov Another study on a hirudin analog noted a longer duration of activity in anephric animals, strongly suggesting that the kidney is a primary route of elimination for these types of peptides. nih.gov

Assessment of Molecular Target Engagement in Animal Tissues

Direct quantification of the engagement of Acetyl-Hirudin (54-65) (sulfated) with its molecular target, thrombin, within specific tissues in in vivo animal models has not been reported in the available literature. Such studies would typically require the use of radiolabeled or fluorescently-tagged versions of the peptide to track its binding and localization at the tissue level.

While direct tissue-level evidence is lacking, molecular target engagement can be inferred from the systemic pharmacodynamic effects observed in animal models. The dose-dependent anticoagulant and antithrombotic effects seen after administration of hirudin C-terminal analogs are a direct consequence of the peptide binding to thrombin in the circulation. nih.gov The use of a fluorescein-labeled derivative of sulfated hirudin-(54–65) has been established as a valuable tool for quantifying the binding to thrombin's exosite I in in vitro binding studies, a technique that could potentially be adapted for ex vivo tissue analysis in future research. nih.gov

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification and analytical assessment of synthetic peptides like Acetyl-Hirudin (54-65) (sulfated). These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase, allowing for the isolation of the target peptide and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of Acetyl-Hirudin (54-65) (sulfated). apeptides.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptide analysis. creative-proteomics.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid. mtoz-biolabs.com

The purity of the peptide is determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. creative-proteomics.com The percentage purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram. mtoz-biolabs.com For Acetyl-Hirudin (54-65) (sulfated), a purity of greater than 95% or 97% is often required for research applications. anaspec.comsigmaaldrich.com The identity of the peptide can be confirmed by comparing its retention time to that of a known standard. Furthermore, the eluted fractions can be collected for further analysis by mass spectrometry to confirm the molecular weight. mtoz-biolabs.com

Key Parameters in HPLC Analysis of Acetyl-Hirudin (54-65) (sulfated):

ParameterTypical Value/ConditionPurpose
Column C18Separation based on hydrophobicity
Mobile Phase Water/Acetonitrile gradient with 0.1% TFAElution of the peptide
Detection Wavelength 210-220 nm (peptide bond), 275-280 nm (tyrosine)Quantitation and detection
Purity Specification >95% or >97%Ensuring sample quality for experiments

This table is based on general principles of peptide HPLC and common specifications found in commercial products. anaspec.comcreative-proteomics.comsigmaaldrich.com

Size-Exclusion Chromatography (SEC) for Oligomerization State

Size-Exclusion Chromatography (SEC) is a valuable technique for determining the oligomerization state of peptides and proteins in solution. nih.gov This method separates molecules based on their hydrodynamic radius, or size. The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. nih.gov

For a relatively small peptide like Acetyl-Hirudin (54-65) (sulfated), SEC can be used to confirm that it exists primarily as a monomer in solution and to detect the presence of any aggregates or oligomers. This is crucial as aggregation can affect the peptide's biological activity and binding characteristics. By comparing the elution volume of the peptide to that of a set of molecular weight standards, an estimation of its apparent molecular mass and oligomerization state can be obtained. nih.gov

Biophysical Techniques for Interaction Characterization

Understanding the binding interaction between Acetyl-Hirudin (54-65) (sulfated) and its target, thrombin, is fundamental to comprehending its mechanism of action. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of this interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. electronicsandbooks.com This allows for the determination of key thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). From these direct measurements, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

In a typical ITC experiment for the Acetyl-Hirudin (54-65) (sulfated)-thrombin interaction, a solution of the peptide is titrated into a solution containing thrombin at a constant temperature. The heat released or absorbed upon binding is measured. The resulting data is a plot of heat change versus the molar ratio of the ligand to the protein. Fitting this data to a binding model yields the thermodynamic parameters. Studies on the interaction of hirudin fragments with thrombin have revealed significant enthalpy and entropy contributions to the binding event. nih.govnih.gov

Thermodynamic Parameters of Hirudin Fragment-Thrombin Interaction:

ParameterSignificanceExample Finding for Hirudin-like Peptides
Dissociation Constant (Kd) Measure of binding affinity (lower Kd = higher affinity)Fluorescently labeled hirudin(54-65) binds to prothrombin with a Kd of ~7.0 µM. nih.gov
Enthalpy Change (ΔH) Heat released or absorbed upon bindingBinding of hirudin to thrombin is associated with a large negative heat capacity change. nih.gov
Entropy Change (ΔS) Change in disorder of the system upon bindingEntropic effects favor the binding of hirudin to the fast form of thrombin. nih.gov
Stoichiometry (n) Molar ratio of ligand to protein in the complexOften found to be 1:1 for hirudin fragments binding to thrombin's exosite I. researchgate.net

This table contains exemplary data for hirudin fragments and is intended to be illustrative of the types of parameters obtained from ITC.

Fluorescence Spectroscopy for Ligand-Protein Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-protein interactions. nih.gov This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding, or by using fluorescently labeled ligands. nih.gov

For the Acetyl-Hirudin (54-65) (sulfated)-thrombin system, a common approach is to use a fluorescently labeled version of the peptide, such as a fluorescein-labeled derivative. nih.govcapes.gov.br When the labeled peptide binds to thrombin, changes in the fluorescence properties (e.g., intensity, polarization/anisotropy, or emission wavelength) can be observed. nih.govcapes.gov.br By titrating the protein with the labeled ligand, a binding curve can be generated and the dissociation constant (Kd) can be determined. nih.gov Competition assays, where an unlabeled ligand competes with the fluorescently labeled ligand for binding to the protein, can also be used to determine the binding affinity of the unlabeled ligand. nih.gov

Spectroscopic Methods for Structural Dynamics and Ligand Binding

Spectroscopic techniques provide valuable insights into the structural dynamics of both the peptide and the protein upon complex formation. These methods can reveal conformational changes that are coupled to the binding event.

Ligand-binding mass spectrometry (LBMS) is a powerful method that combines the selectivity of ligand capture with the specificity of mass spectrometry to study protein-ligand interactions and biotransformations. nih.gov This approach can be used to identify the precise binding site of Acetyl-Hirudin (54-65) (sulfated) on thrombin and to characterize any post-translational modifications.

Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy can provide information about the secondary structure of the peptide and any changes that occur upon binding to thrombin. acs.org By analyzing the amide I and amide II bands in the infrared spectrum, the proportions of alpha-helix, beta-sheet, and random coil structures can be estimated.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Thrombin-Peptide Complexes

X-ray crystallography has been a foundational technique in revealing the precise binding mode of hirudin and its fragments to thrombin. The C-terminal tail of hirudin, which includes the 54-65 sequence, binds to a specific, positively charged region on thrombin known as anion-binding exosite I (ABE I). nih.govnih.govnih.gov This interaction is distinct from the active site inhibition caused by the N-terminal domain of full-length hirudin and is crucial for the high affinity and specificity of the inhibitor.

The crystal structure of a complex between human α-thrombin and a biosynthetic full-length sulfo-hirudin has been resolved at a high resolution of 1.84 Å. nih.gov This structure provided the definitive structural basis for the enhanced binding affinity conferred by the sulfation of Tyrosine 63 (Tyr63). The sulfate (B86663) group engages in specific electrostatic interactions, including a salt bridge and an extended hydrogen bond network with residues in exosite I, which are absent in the non-sulfated recombinant versions. nih.gov While the full-length hirudin structure provides this insight, crystallographic data for the isolated Acetyl-Hirudin (54-65) (sulfated) fragment bound to thrombin confirms its interaction at the same exosite I, often used as a reference for studying other exosite-binding molecules. eurogentec.comglpbio.com

Cryo-Electron Microscopy (Cryo-EM) is an increasingly powerful technique for determining the structure of large protein complexes in a near-native state. While specific Cryo-EM studies focusing solely on the Acetyl-Hirudin (54-65) (sulfated) peptide bound to thrombin are not prominent, the methodology is well-suited for analyzing larger assemblies involving this interaction. For instance, Cryo-EM has been used to study related complexes within the coagulation cascade, such as the prothrombinase complex. echelon-inc.com This technique could be applied to visualize how the binding of the hirudin fragment to exosite I allosterically influences thrombin's conformation or its interaction with other larger substrates or cofactors, providing a dynamic view that complements the static picture from crystallography.

Technique Target Complex Key Findings Resolution
X-ray Crystallography Sulfo-Hirudin - ThrombinRevealed enhanced binding affinity due to a salt bridge and hydrogen bond network from sulfated Tyr63. nih.gov1.84 Å
X-ray Crystallography Recombinant Hirudin - ThrombinThe C-terminal tail (residues 48-65) wraps around thrombin's fibrinogen-binding exosite. nih.govnih.gov2.95 Å
X-ray Crystallography Thrombin - FVa2 (contains hirudin-like sequence)The hirudin-like sequence of Factor Va docks to thrombin exosite I, confirming the binding site. glpbio.com1.7 Å

Förster Resonance Energy Transfer (FRET) for Conformational Changes and Distances

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure distances between two fluorophores and detect conformational changes in macromolecules. In the context of Acetyl-Hirudin (54-65) (sulfated), FRET has been employed to quantitatively analyze its binding to thrombin.

Research studies have utilized a hirudin (54-65) peptide labeled with a fluorescent dye, such as 5-(carboxy)fluorescein ([5F]Hir(54–65)), as a probe for thrombin's exosite I. researchgate.netacs.org When the fluorescently labeled peptide binds to thrombin, changes in the fluorescence signal can be monitored. This change occurs due to the altered chemical environment of the dye upon binding or due to FRET between the dye and intrinsic fluorophores in the protein (like tryptophan residues). By titrating the labeled peptide with increasing concentrations of thrombin, a binding curve can be generated. From this data, the dissociation constant (Kd), a measure of binding affinity, can be precisely calculated. For example, fluorescence titration experiments with a fluorescein-labeled hirudin derivative ([5F]Hir54–65) showed a significant decrease in fluorescence upon binding to thrombin, yielding a dissociation constant of 23 ± 7 nM. researchgate.net This demonstrates a high-affinity interaction.

This method is highly sensitive and allows for real-time monitoring of binding events in solution, providing valuable kinetic and thermodynamic data that complements structural information from crystallography.

FRET Probe Interaction Studied Parameter Measured Result
[5F]Hir(54–65) (fluorescein-labeled hirudin peptide)Binding to Thrombin Exosite IDissociation Constant (Kd)23 ± 7 nM researchgate.net
Dansyl-thrombinBinding of hirudin-like peptide (from thrombin receptor)Fluorescence Emission Intensity ChangeKd = 32 ± 7 µM nih.gov

Quantitative Bioanalytical Methods for Research Purposes

For research applications, robust and quantitative bioanalytical methods are required to measure peptide concentrations, assess purity, and determine binding kinetics. Enzyme-Linked Immunosorbent Assays (ELISA) and Capillary Electrophoresis (CE) are two powerful techniques used for these purposes.

Enzyme-Linked Immunosorbent Assays (ELISA) for Peptide Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile immunoassay technique used for detecting and quantifying substances such as peptides, proteins, and antibodies. While a commercial ELISA kit specifically for Acetyl-Hirudin (54-65) (sulfated) is not commonly available, a custom ELISA can be developed for its detection and quantification in research samples.

A common approach is a competitive ELISA. In this format, a known amount of the hirudin peptide is immobilized on the surface of a microplate well. The sample to be tested (containing an unknown amount of the peptide) is mixed with a specific primary antibody against the peptide and added to the well. The free peptide in the sample competes with the immobilized peptide for binding to the limited amount of antibody. After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that recognizes the primary antibody is added. Finally, a substrate is added that produces a measurable colorimetric or fluorescent signal. The signal intensity is inversely proportional to the concentration of the peptide in the sample.

Alternatively, a sandwich ELISA could be developed if two different antibodies recognizing distinct epitopes on the peptide are available. The development of such an assay relies on the generation of polyclonal or monoclonal antibodies that specifically recognize the Acetyl-Hirudin (54-65) (sulfated) fragment. mybiosource.com The principles for developing peptide-based ELISAs are well-established, using synthetic peptides as antigens to generate specific antibody responses. nih.gov

Capillary Electrophoresis (CE) for Binding Affinity and Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is highly effective for the analysis of peptides and proteins. It is particularly valuable for assessing the purity of synthetic peptides like Acetyl-Hirudin (54-65) (sulfated) and can also be adapted to study binding affinity.

For purity analysis, Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-mass ratio in a buffer-filled capillary under an electric field. This method can effectively resolve the target peptide from by-products of synthesis, degradation products, or variants with minor modifications (e.g., deamidation or incomplete sulfation). nih.gov Studies on recombinant hirudin have demonstrated that CE can achieve baseline separation of closely related structural deviants, making it a powerful tool for quality control. nih.govnih.gov For instance, specific buffer systems, such as an acetate (B1210297) buffer containing polyethylene (B3416737) glycol (PEG) and zinc ions, have been optimized to improve separation and prevent adsorption of the peptide to the capillary wall. nih.gov The method is also quantitative, with a linear correlation observed between the peptide concentration and the integrated peak area. nih.gov

Furthermore, CE can be used to determine binding affinity through a method called Affinity Capillary Electrophoresis (ACE). In a typical ACE experiment, one of the binding partners (e.g., thrombin) is included in the running buffer at a fixed concentration, while the other partner (the hirudin peptide) is injected as a sample. The binding interaction between the peptide and thrombin alters the peptide's electrophoretic mobility. By performing multiple runs with varying concentrations of thrombin in the buffer, the change in mobility can be used to calculate the binding constant (Kb) or dissociation constant (Kd) of the complex.

CE Method Application Key Parameters & Findings
Capillary Zone Electrophoresis (CZE) Purity Analysis of r-HirudinBaseline separation of structural deviants achieved with acetate buffer (pH 4.4) containing 0.3% PEG 20,000 and 0.1 mM Zn2+. nih.gov
Capillary Electrophoresis (CE) Quantitative AnalysisLinear correlation (r2 = 0.99) between peak area and concentration for r-hirudin (20 µg/mL to 10 mg/mL). nih.gov
Affinity Capillary Electrophoresis (ACE) Binding Affinity (Principle)Measures the change in electrophoretic mobility of the peptide upon interaction with thrombin in the running buffer to determine Kd.

Broader Implications and Future Research Directions

Exploration of Acetyl-Hirudin (54-65) (sulfated) as a Molecular Probe in Coagulation Research

As a highly specific ligand for thrombin's exosite I, Acetyl-Hirudin (54-65) (sulfated) provides a means to explore the multifaceted roles of this critical enzyme in blood coagulation.

Acetyl-Hirudin (54-65) (sulfated) has been instrumental in demonstrating the allosteric nature of thrombin. nih.gov By binding to exosite I, the peptide can induce conformational changes in thrombin that affect its activity at the catalytic site, even though it doesn't directly interact with it. nih.govnih.gov Research has shown that while it inhibits fibrinogen cleavage, it can act as an activator for the cleavage of smaller chromogenic substrates. nih.gov This dual effect underscores the complexity of thrombin regulation and highlights the peptide's role in dissecting these allosteric mechanisms.

Studies have utilized this peptide to understand how binding to exosite I influences thrombin's interaction with other substrates and inhibitors. For instance, it has been used to study the activation of protein C and the inhibition of thrombin by heparin cofactor II. nih.govresearchgate.net The binding of the peptide to exosite I is believed to mimic the initial electrostatic interactions of natural substrates, providing a model for understanding how thrombin recognizes and processes various proteins in the coagulation cascade. nih.gov

Thrombin is a potent activator of platelets, a process central to both normal hemostasis and pathological thrombosis. Acetyl-Hirudin (54-65) (sulfated) serves as a valuable research tool to investigate the molecular details of this activation. By blocking exosite I, the peptide can inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner. nih.gov

Development of Novel Peptide-Based Research Tools

The structural and functional insights gained from studying Acetyl-Hirudin (54-65) (sulfated) are paving the way for the creation of new and improved research tools.

The well-defined interaction between Acetyl-Hirudin (54-65) (sulfated) and thrombin's exosite I provides a template for the rational design of novel peptide analogs. By systematically modifying the amino acid sequence, researchers can aim to develop peptides with even greater specificity or affinity for thrombin. For example, studies have already identified critical residues within the 54-65 sequence that are essential for its inhibitory activity, such as Phe56, Glu57, Ile59, Pro60, and Leu64. nih.gov This knowledge can be used to create analogs with tailored properties, potentially leading to more potent and selective research probes.

Furthermore, the development of fluorescein-labeled derivatives of this peptide has proven useful for quantitative binding studies, allowing for a more precise characterization of thrombin's exosite I in various functional states. nih.govnih.gov

The high affinity and specificity of Acetyl-Hirudin (54-65) (sulfated) for thrombin make it an excellent candidate for integration into biosensors designed to monitor thrombin activity. Such biosensors could provide real-time measurements of thrombin generation, a critical parameter in various clinical and research settings. By immobilizing the peptide onto a sensor surface, it could be used to capture thrombin from complex biological samples, with the binding event being translated into a detectable signal. This approach could lead to the development of rapid and sensitive diagnostic tools for thrombotic disorders.

Unexplored Avenues in Protein-Ligand Interaction Studies

The interaction between Acetyl-Hirudin (54-65) (sulfated) and thrombin serves as a model system for studying protein-ligand interactions, particularly those involving exosites. While much has been learned, several avenues remain for future exploration. The precise thermodynamics and kinetics of the binding interaction, including the role of individual amino acid residues and the sulfotyrosine modification, warrant further detailed investigation. nih.gov

Moreover, the principles learned from this specific interaction could be applied to the study of other enzymes with exosites, which are increasingly recognized as important regulatory domains. Understanding how a small peptide can allosterically modulate the activity of a large enzyme like thrombin has broad implications for drug design and the development of new therapeutic strategies targeting protein-protein interactions. The conformational flexibility of thrombin and its ability to bind a diverse range of ligands at its exosites remain active areas of research, with Acetyl-Hirudin (54-65) (sulfated) continuing to be a key tool in these investigations. researchgate.net

Influence of Acetyl-Hirudin (54-65) (sulfated) on Other Serine Proteases (Beyond Thrombin)

While the primary interaction of Acetyl-Hirudin (54-65) (sulfated) is with thrombin, its potential influence on other serine proteases is a subject of scientific inquiry. Serine proteases are a large family of enzymes with diverse physiological roles, and understanding the selectivity of this peptide is crucial.

Research indicates that the parent molecule, hirudin, is a highly specific and potent inhibitor of thrombin. google.com However, some studies have suggested that hirudin might have inhibitory effects on other coagulation factors, such as Factor IXa and Factor Xa, although the mechanism appears to be different from that of other known inhibitors like antistasin. google.com The specificity of the smaller fragment, Acetyl-Hirudin (54-65) (sulfated), for thrombin's exosite I suggests a high degree of selectivity. eurogentec.comanaspec.comnih.gov Nevertheless, comprehensive screening against a broad panel of serine proteases would be necessary to definitively characterize its interaction profile and rule out off-target effects. Such studies are critical for its validation as a specific research tool.

Structural Biology of Peptide-Protein Interactions at Atomic Resolution

The interaction between Acetyl-Hirudin (54-65) (sulfated) and thrombin provides a valuable model system for studying peptide-protein recognition at the atomic level. The high affinity and specificity of this interaction are driven by a combination of electrostatic and hydrophobic forces. nih.gov

The sulfated tyrosine residue at position 63 of the hirudin fragment is of particular importance, as sulfation can increase the potency of the peptide by approximately ten-fold. researchgate.net This highlights the critical role of post-translational modifications in modulating protein-protein interactions. Structural studies, such as X-ray crystallography and NMR spectroscopy, can provide detailed insights into the conformational changes that occur upon binding and the precise network of interactions that stabilize the complex. nih.gov Understanding these interactions at an atomic level is not only fundamental to our knowledge of molecular recognition but also provides a rational basis for the design of new molecules with tailored binding properties.

Biotechnological Applications of Acetyl-Hirudin (54-65) (sulfated) as a Research Agent

The specific binding properties of Acetyl-Hirudin (54-65) (sulfated) make it a valuable tool in various research settings.

Use in In Vitro Diagnostic Research Assays

Given its high affinity and specificity for thrombin's exosite I, Acetyl-Hirudin (54-65) (sulfated) can be utilized in in vitro diagnostic research assays. google.comeurogentec.com For instance, it can be employed to specifically block the fibrinogen-binding site of thrombin, allowing researchers to investigate other thrombin functions without the interference of clot formation. echelon-inc.com It can also serve as a competitive inhibitor in binding assays to screen for other molecules that target the same site on thrombin. The development of such assays is crucial for dissecting the complex mechanisms of blood coagulation and for the discovery of new anticoagulant compounds.

Development of Peptide-Conjugates for Targeted Research Applications

The peptide can be conjugated to other molecules, such as fluorescent dyes or biotin, to create probes for studying thrombin localization and dynamics in various biological systems. acs.org For example, a fluorescein-labeled version of the hirudin (54-65) peptide has been used to study its binding to thrombin and its precursors. nih.govacs.org These peptide-conjugates can be powerful tools for visualizing and quantifying thrombin activity in complex biological samples, contributing to a deeper understanding of its role in both physiological and pathological processes.

Translational Research Potential in Pre-clinical Discovery (Conceptual)

Beyond its utility as a research tool, Acetyl-Hirudin (54-65) (sulfated) holds conceptual potential for translational research, particularly in the preclinical discovery of new therapeutic agents.

Scaffold for Rational Design of Experimental Antithrombotic Agents

The well-defined structure-activity relationship of Acetyl-Hirudin (54-65) (sulfated) makes it an excellent scaffold for the rational design of novel experimental antithrombotic agents. medchemexpress.com By understanding the key residues involved in thrombin binding, medicinal chemists can design peptidomimetics or small molecules that mimic the essential features of the peptide while possessing improved pharmacological properties, such as oral bioavailability and longer half-life. This approach, which focuses on targeting a specific, well-characterized binding site on thrombin, offers a promising strategy for developing safer and more effective anticoagulants. acs.org The ultimate goal is to translate the knowledge gained from this peptide into the development of new therapies for thrombotic disorders.

Insights into Pathophysiological Mechanisms of Thrombotic Disorders (Research Focus)

The synthetic peptide Acetyl-Hirudin (54-65) (sulfated) serves as a critical research tool for understanding the complex mechanisms that lead to thrombotic disorders. This peptide is a fragment of hirudin, a potent and specific thrombin inhibitor originally isolated from medicinal leeches (Hirudo medicinalis). nih.govresearchgate.netwikipedia.org Its targeted action allows researchers to isolate and study the multifaceted role of a single key enzyme, thrombin, in the coagulation cascade. wikipedia.org

The primary insight gained from research involving Acetyl-Hirudin (54-65) (sulfated) is the central and indispensable role of thrombin in the formation of blood clots. wikipedia.org This peptide inhibits thrombin's enzymatic activity by binding to a specific site known as the anion-binding exosite-1. nih.govresearchgate.net This interaction prevents thrombin from cleaving fibrinogen to form fibrin (B1330869), the essential protein meshwork of a thrombus. nih.gov Studies have shown that this inhibition effectively prolongs clotting time and can prevent the formation of clots. oup.com

Furthermore, research with this hirudin fragment has illuminated thrombin's role beyond simple fibrin formation. Thrombin is a potent activator of platelets, which are crucial cellular components of a thrombus. nih.govunipd.it Acetyl-Hirudin (54-65) (sulfated) has been shown to inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner. nih.gov It achieves this by interfering with the binding of thrombin to the platelet glycoprotein (B1211001) Ib receptor. nih.gov This demonstrates that thrombin's pro-thrombotic influence is a two-pronged attack: promoting the fibrin scaffold and activating the cellular components that bulk up the clot. By using this specific inhibitor, researchers can dissect the relative importance of these two pathways in different types of thrombotic diseases.

The specificity of Acetyl-Hirudin (54-65) (sulfated) is a key attribute that enhances its utility in research. Unlike broader-spectrum anticoagulants like heparin, which can interact with multiple factors in the coagulation system, this hirudin fragment primarily targets thrombin. wikipedia.orgcambridge.org This allows for a clearer understanding of the direct and indirect consequences of thrombin inhibition. For instance, by inhibiting thrombin, the peptide also indirectly suppresses the thrombin-mediated activation of factors V and VIII, which are critical amplification steps in the generation of more thrombin. cambridge.orgnih.gov This highlights the powerful feedback loops that exist within the coagulation cascade and how their disruption can prevent runaway clot formation.

The sulfation of the tyrosine residue at position 63 is a critical feature of this peptide, significantly increasing its inhibitory potency against thrombin. nih.gov This specific chemical modification has allowed scientists to probe the precise molecular interactions required for high-affinity binding to thrombin's exosite, providing a template for the rational design of new synthetic anticoagulants. oup.comnih.gov

Interactive Data Table: Research Findings on Acetyl-Hirudin (54-65) (sulfated)

Research AreaKey FindingImplication for Understanding Thrombotic Disorders
Thrombin Inhibition Specifically binds to thrombin's anion-binding exosite-1, inhibiting its enzymatic activity. nih.govnih.govConfirms thrombin as a central and critical target for antithrombotic intervention.
Fibrin Formation Prevents the thrombin-mediated conversion of fibrinogen to fibrin. nih.govElucidates the primary mechanism by which thrombin contributes to the structural integrity of a blood clot.
Platelet Activation Inhibits thrombin-induced platelet aggregation and secretion. nih.govReveals thrombin's dual role in not only forming the fibrin mesh but also recruiting cellular components to the thrombus.
Receptor Binding Interferes with the specific binding of thrombin to the glycoprotein Ib receptor on platelets. nih.govProvides a molecular-level explanation for how thrombin activates platelets and how this can be blocked.
Coagulation Cascade Delays thrombin generation by inhibiting the thrombin-mediated activation of factors V and VIII. nih.govDemonstrates the importance of thrombin-driven amplification loops in the rapid formation of a clot.

Q & A

Q. What is the molecular mechanism by which Acetyl-Hirudin (54-65) (sulfated) inhibits thrombin activity?

Acetyl-Hirudin (54-65) (sulfated) binds specifically to thrombin’s anion-binding exosite I, a critical region for thrombin’s interaction with substrates like recombinant heparin cofactor II (rHCII). This binding disrupts the interaction between the N-terminal acidic domain of rHCII and thrombin, stabilizing the thrombin-rHCII complex and preventing thrombin-mediated activation of coagulation factors (e.g., Factor V) . Experimental validation involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity under physiological pH and ionic strength conditions.

Q. How should Acetyl-Hirudin (54-65) (sulfated) be handled and stored to ensure experimental reproducibility?

The peptide is typically supplied as a lyophilized powder and should be stored at -20°C in a desiccated environment to prevent hydrolysis. For reconstitution, use volatile buffers like 0.1% ammonium bicarbonate (pH 7.4–8.0) to avoid interference with downstream assays. Post-reconstitution, aliquot and store at -80°C for long-term stability, avoiding repeated freeze-thaw cycles .

Q. What experimental models are appropriate for studying the anticoagulant effects of Acetyl-Hirudin (54-65) (sulfated)?

In vitro models include thrombin activity assays using chromogenic substrates (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide) to measure inhibition kinetics. For ex vivo studies, thromboelastography (TEG®) or rotational thromboelastometry (ROTEM) can assess clot formation dynamics in whole blood . Cell-based models, such as endothelial or platelet co-cultures, are used to evaluate downstream signaling effects.

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data for Acetyl-Hirudin (54-65) (sulfated) across studies?

Variability may arise from differences in sulfation efficiency, peptide purity, or buffer conditions. Validate sulfation integrity via mass spectrometry (expected molecular weight: 1590.6 Da) and confirm purity (>95%) using reverse-phase HPLC. Standardize assay conditions (e.g., ionic strength, pH 7.4) and include controls like non-sulfated analogs to isolate sulfation-dependent effects .

Q. What structural features of Acetyl-Hirudin (54-65) (sulfated) are critical for thrombin interaction?

The sulfated tyrosine residue (Tyr(SO3H) at position 63) is essential for high-affinity binding to thrombin’s exosite I. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) studies reveal that the peptide adopts a β-hairpin structure stabilized by hydrophobic residues (e.g., Phe, Ile). Mutagenesis studies (e.g., Tyr desulfation or substitution) can further delineate structure-activity relationships .

Q. How can researchers optimize synthesis protocols for Acetyl-Hirudin (54-65) (sulfated) to ensure batch-to-batch consistency?

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard. Sulfation is introduced via pre-sulfated tyrosine or on-resin sulfation using sulfur trioxide complexes. Purification via preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures homogeneity. Quality control must include MALDI-TOF MS for sulfation verification and endotoxin testing for cell-based assays .

Q. What orthogonal assays can confirm the functional specificity of Acetyl-Hirudin (54-65) (sulfated) in complex biological matrices?

Combine thrombin inhibition assays with competitive binding studies using exosite I-specific probes (e.g., hirudin fragments). Fluorescence polarization (FP) assays with labeled thrombin or exosite I peptides can quantify displacement efficiency. For in vivo relevance, use transgenic animal models (e.g., thrombin-exosite I knock-in mice) to assess anticoagulant efficacy .

Troubleshooting & Data Interpretation

Q. How should researchers address low activity of Acetyl-Hirudin (54-65) (sulfated) in coagulation assays?

Confirm peptide integrity via LC-MS and check for oxidation (e.g., methionine residues). Ensure thrombin is active via positive controls (e.g., hirudin). Adjust buffer composition (e.g., avoid high salt concentrations that weaken electrostatic interactions). If using plasma, pre-treat with heparinase to eliminate heparin interference .

Q. What analytical methods are recommended for detecting degradation products in stored Acetyl-Hirudin (54-65) (sulfated)?

Use tandem mass spectrometry (LC-MS/MS) to identify hydrolytic fragments (e.g., cleavage at Asp-Pro bonds). Accelerated stability studies (e.g., 37°C for 48 hours) can predict shelf-life. For real-time monitoring, capillary electrophoresis (CE) provides high-resolution separation of degradation products .

Q. How can conflicting data on the peptide’s role in Factor V activation be reconciled?

Differences in experimental systems (e.g., purified thrombin vs. plasma-derived thrombin) may explain discrepancies. Perform dose-response studies to establish IC50 values under standardized conditions. Use immunoprecipitation or Western blotting to directly assess thrombin-Factor V complex formation in the presence of the peptide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.